![molecular formula C15H17N3O2 B4963914 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4963914.png)
3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse biological properties. This molecule has been extensively studied for its potential applications in drug discovery and development, as well as in understanding various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. Oxindole has been found to inhibit the activity of several enzymes, including topoisomerase and protein tyrosine phosphatase. It also exhibits activity against various receptors, including serotonin receptors and adenosine receptors.
Biochemical and Physiological Effects:
Oxindole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria and viruses. Oxindole has also been found to have neuroprotective effects and to enhance cognitive function.
Advantages and Limitations for Lab Experiments
Oxindole has several advantages for use in lab experiments, including its ease of synthesis and its diverse biological properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and its potential molecular targets.
Synthesis Methods
There are several methods for the synthesis of 3-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, including the use of various catalysts and reagents. One common method involves the reaction of isatin with a primary amine in the presence of a reducing agent such as sodium borohydride. Another approach involves the use of a palladium-catalyzed coupling reaction between an aryl halide and an amine.
Scientific Research Applications
Oxindole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. Oxindole derivatives have also been investigated as potential therapeutic agents for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14-11(10-5-1-2-6-12(10)18-14)9-17-13-7-3-4-8-16-15(13)20/h1-2,5-6,9,13,18-19H,3-4,7-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQYIYWYLXYYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)
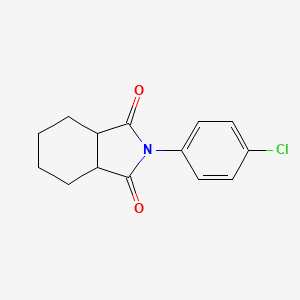
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
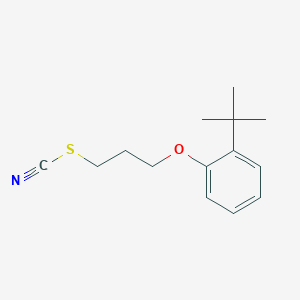
![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)
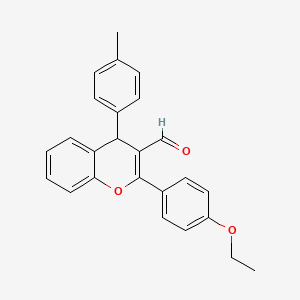
![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)
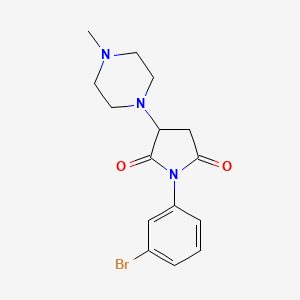
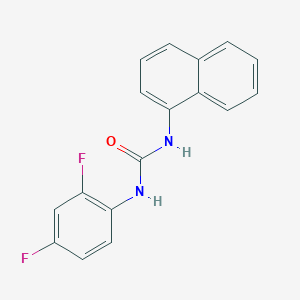

![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)